BENGHE Foundational & Exploratory

Check Availability & Pricing

Lixumistat Hydrochloride: A Technical Guide for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lixumistat hydrochloride

Cat. No.: B12421133

An In-depth Review of the Chemical Structure, Physicochemical Properties, Pharmacokinetics,
and Mechanism of Action of a Novel Mitochondrial Complex I Inhibitor and AMPK Activator.

Introduction

Lixumistat hydrochloride (formerly known as IM156) is an investigational, orally bioavailable
small molecule that has garnered significant interest in the fields of oncology and fibrosis. As a
potent inhibitor of mitochondrial complex | and an activator of AMP-activated protein kinase
(AMPK), Lixumistat targets fundamental cellular metabolic and signaling pathways that are
often dysregulated in disease. This technical guide provides a comprehensive overview of the
chemical and biological properties of Lixumistat hydrochloride, intended for researchers,
scientists, and drug development professionals.

Chemical Structure and Properties

Lixumistat is a biguanide derivative, sharing a structural class with the widely used anti-diabetic
medication, metformin.

Chemical Identity
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Identifier Value
N'-[imino-[[4-
IUPAC Name (trifluoromethoxy)phenyllamino]methyl]pyrrolidin

e-1-carboximidamide hydrochloride

Synonyms IM156, HL156A

CAS Number 1422365-93-2 (free base)
Molecular Formula C13H16F3NsO - HCI

Molecular Weight 351.76 g/mol (hydrochloride salt)

C1CCN(C1)/C(=N/C(=N/C2=CC=C(C=C2)OC(F
)(F)F)N)/N.CI

SMILES

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of Lixumistat is presented
below. Data for the hydrochloride salt is provided where available; otherwise, data for the free
base is indicated.

Property Value Source

Appearance White to off-white solid Inferred

- DMSO: = 25 mg/mL Ethanol:
Solubility [1]
20 mg/mL Water: Insoluble

Melting Point Data not available

pKa Data not available

LogP Data not available
Pharmacokinetics

Pharmacokinetic studies have been conducted in both preclinical models and human clinical
trials, demonstrating the oral bioavailability of Lixumistat.
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Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic parameters are not yet publicly available in peer-reviewed
literature.

Clinical Pharmacokinetics

A Phase 1 dose-escalation study in patients with advanced solid tumors has been completed.
[2] In this study, Lixumistat was administered orally, and a recommended Phase 2 dose (RP2D)
was determined based on safety and tolerability.[2]

In a Phase 1b trial (NCT05497778) for advanced pancreatic cancer, Lixumistat was
administered orally at doses of 400 mg and 800 mg once daily in combination with gemcitabine
and nab-paclitaxel.[3] The 400 mg once daily dose was identified as the RP2D for the
combination therapy.[3]

Mechanism of Action

Lixumistat exerts its biological effects through a dual mechanism: the inhibition of mitochondrial
complex | of the electron transport chain and the subsequent activation of AMP-activated
protein kinase (AMPK).

Inhibition of Mitochondrial Complex | and Oxidative
Phosphorylation (OXPHOS)

Lixumistat is a potent inhibitor of mitochondrial complex | (NADH:ubiquinone oxidoreductase),
the first and largest enzyme of the electron transport chain.[4] By inhibiting complex I,
Lixumistat disrupts the process of oxidative phosphorylation (OXPHOS), leading to a decrease
in mitochondrial respiration and ATP production.[4][5] Cancer cells, particularly those that are
resistant to therapy, often exhibit a high dependency on OXPHOS for their energy demands.[1]
By targeting this metabolic vulnerability, Lixumistat can selectively induce an energy crisis in
tumor cells.[1]

Inhibits Mitochondrial Rate-limiting step O><|dat|ve L Decreased Energy Crisis
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Lixumistat's Inhibition of OXPHOS

Activation of AMP-activated Protein Kinase (AMPK)

The inhibition of mitochondrial respiration by Lixumistat leads to an increase in the cellular
AMP:ATP ratio. This shift in the cellular energy status is a primary trigger for the activation of
AMPK, a master regulator of cellular metabolism.[5] Activated AMPK works to restore energy
homeostasis by stimulating catabolic pathways that generate ATP and inhibiting anabolic
pathways that consume ATP.
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AMPK Activation by Lixumistat
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Anti-Cancer Effects

The anti-cancer activity of Lixumistat is primarily attributed to its ability to induce metabolic
stress in tumor cells that are highly reliant on oxidative phosphorylation.[1] This includes many
types of solid tumors, and there is a particular focus on therapy-resistant cancers which often
upregulate OXPHOS to survive.[1]

Anti-Fibrotic Effects

In the context of fibrosis, Lixumistat has been shown to inhibit the activation of fibroblasts into
myofibroblasts, a key event in the progression of fibrotic diseases.[5] This effect is mediated by
its ability to interfere with the signaling of Transforming Growth Factor-beta (TGF-[3), a potent
pro-fibrotic cytokine.[5] The inhibition of OXPHOS and activation of AMPK by Lixumistat appear
to be central to its anti-fibrotic mechanism.[5]
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Lixumistat's Anti-Fibrotic Mechanism

Experimental Protocols

Detailed, publicly available experimental protocols for Lixumistat are limited. However, based
on its mechanism of action, standard assays can be employed to evaluate its activity.

In Vitro Assays

o Mitochondrial Respiration Assay: The effect of Lixumistat on cellular oxygen consumption
rates (OCR) can be measured using extracellular flux analyzers (e.g., Seahorse XF
Analyzer). This assay directly assesses the inhibition of mitochondrial respiration.
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AMPK Activation Assay: Western blotting can be used to detect the phosphorylation of
AMPKa at Threonine 172 and its downstream target, Acetyl-CoA Carboxylase (ACC), as
markers of AMPK activation.

Cell Viability and Apoptosis Assays: Standard assays such as MTT, CellTiter-Glo, or flow
cytometry-based apoptosis assays (e.g., Annexin V/PI staining) can be used to determine
the cytotoxic and pro-apoptotic effects of Lixumistat on cancer cell lines.

Fibroblast to Myofibroblast Differentiation Assay: Primary human lung fibroblasts can be
stimulated with TGF-[3 in the presence or absence of Lixumistat. The differentiation into
myofibroblasts can be assessed by immunofluorescence or western blotting for a-smooth
muscle actin (a-SMA) expression.

In Vivo Models

Cancer Xenograft Models: The anti-tumor efficacy of Lixumistat can be evaluated in various
cancer xenograft models. Tumor growth inhibition, survival, and pharmacodynamic markers
(e.g., p-AMPK in tumor tissue) are key endpoints.

Bleomycin-Induced Pulmonary Fibrosis Model: This is a standard preclinical model to assess
anti-fibrotic therapies. Lixumistat can be administered prophylactically or therapeutically, and
the extent of fibrosis is typically evaluated by histology (e.g., Masson's trichrome staining)
and measurement of collagen content in the lungs.

Clinical Development

Lixumistat is currently in clinical development for several indications.

Oncology: A Phase 1b clinical trial (NCT05497778) is evaluating Lixumistat in combination
with gemcitabine and nab-paclitaxel for the first-line treatment of advanced pancreatic
cancer.[3] Preliminary results have shown encouraging anti-tumor activity.[3]

Fibrosis: Clinical development in fibrotic indications is also underway.

Conclusion

Lixumistat hydrochloride is a promising clinical candidate with a novel dual mechanism of

action targeting cellular metabolism. By inhibiting mitochondrial complex | and activating AMPK,
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it has the potential to address the unmet medical needs in various cancers and fibrotic
diseases. Further research and clinical investigation are warranted to fully elucidate its
therapeutic potential. This guide provides a foundational understanding of Lixumistat for the
scientific community to build upon in future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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